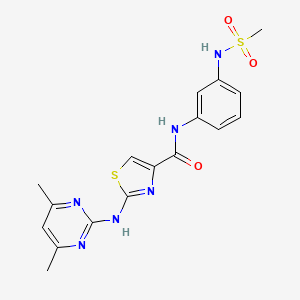
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrimidine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Introduction: The 4,6-dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where an appropriate pyrimidine derivative reacts with the thiazole intermediate.
Sulfonamide Group Addition: The sulfonamide group is incorporated through a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized aromatic derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with specific enzymes and proteins makes it a useful tool for studying biochemical pathways and mechanisms.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological targets. It is being investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.
相似化合物的比较
Similar Compounds
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-phenylthiazole-4-carboxamide: Lacks the sulfonamide group, resulting in different chemical and biological properties.
N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide: Lacks the pyrimidine ring, affecting its reactivity and applications.
2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide: Lacks the phenyl ring, leading to different interaction profiles with biological targets.
Uniqueness
The presence of both the pyrimidine and sulfonamide groups in 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide imparts unique chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from similar compounds.
属性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(methanesulfonamido)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-10-7-11(2)19-16(18-10)22-17-21-14(9-27-17)15(24)20-12-5-4-6-13(8-12)23-28(3,25)26/h4-9,23H,1-3H3,(H,20,24)(H,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOJJLKKVWYOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
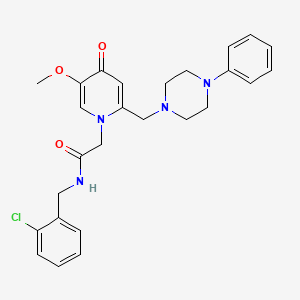
![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
![(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2873488.png)
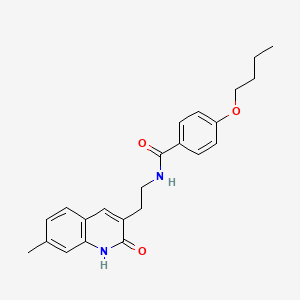
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2873492.png)
![3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2873493.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2873496.png)
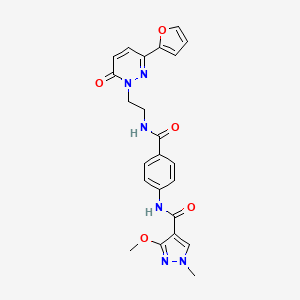
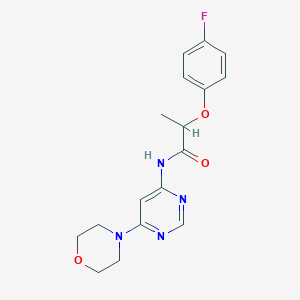
![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)
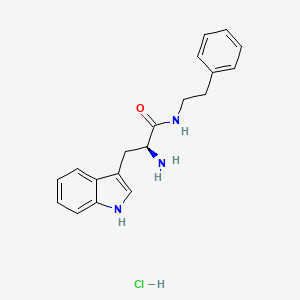
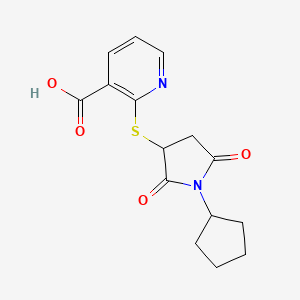
![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)
